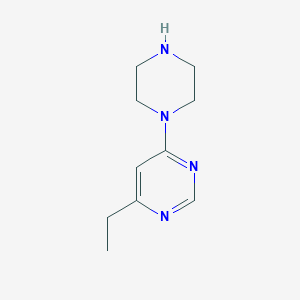

4-Ethyl-6-(piperazin-1-yl)pyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAHAFXZXGBFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Ethyl 6 Piperazin 1 Yl Pyrimidine and Its Analogs

General Synthetic Routes to Pyrimidine-Piperazine Derivatives

The construction of the pyrimidine-piperazine core is central to the synthesis of the target compound and its analogs. Several key strategies have been developed to efficiently assemble this bicyclic system.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyrimidine (B1678525) Ring Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyrimidine-piperazine derivatives. This reaction involves the displacement of a leaving group on the pyrimidine ring by the nucleophilic piperazine (B1678402). The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.comgcwgandhinagar.com The presence of electron-withdrawing groups on the pyrimidine ring further facilitates this reaction.

A common approach involves the reaction of a chloropyrimidine with piperazine or its derivatives. For instance, 2-chloropyrimidines can be reacted with piperazine in the presence of a base like potassium carbonate in a suitable solvent such as water or acetonitrile (B52724) to yield the corresponding 2-(piperazin-1-yl)pyrimidine. nih.govchemicalbook.com The reaction conditions, including temperature and the choice of base and solvent, are crucial for optimizing the yield and minimizing side products. chemicalbook.com The regioselectivity of the substitution is dictated by the electronic properties of the pyrimidine ring; attack is favored at the most electron-deficient positions. stackexchange.com

The SNAr reaction is a versatile method that allows for the introduction of various substituted piperazines onto the pyrimidine core, providing a straightforward route to a diverse library of analogs.

Condensation and Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is often achieved through condensation and cyclization reactions. A classic and widely used method is the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). evitachem.commdpi.com While the traditional Biginelli reaction does not directly incorporate a piperazine moiety, modifications and subsequent reactions can be employed to introduce the piperazine ring.

Another strategy involves the cyclization of acyclic precursors. For example, thiophene-substituted chalcones can be cyclized with thiourea to form pyrimidine-2-thiols. nih.govresearchgate.net These intermediates can then be further functionalized, for instance, by methylation of the thiol group followed by substitution with a piperazine derivative to yield the final pyrimidine-piperazine compound. nih.govresearchgate.net

More contemporary methods include multi-component reactions, which offer an efficient way to construct complex molecules in a single step. mdpi.com For instance, a four-component reaction involving amidines and alcohols has been developed for the synthesis of substituted pyrimidines. mdpi.com Additionally, the direct condensation of amides with nitriles provides a single-step synthesis of pyrimidine derivatives. nih.gov These methods highlight the ongoing development of efficient and atom-economical routes to pyrimidine-based structures.

Coupling Reactions Involving Pyrimidine and Piperazine Precursors

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of C-N bonds, providing an alternative to classical SNAr reactions for connecting piperazine and pyrimidine moieties. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example and is widely used for the formation of N-arylpiperazines from aryl halides and piperazine. nih.gov This method is particularly useful for coupling piperazine to less reactive aryl or heteroaryl halides.

Copper-catalyzed coupling reactions, such as the Ullmann-Goldberg reaction, also play a significant role. nih.gov For example, a copper-mediated synthesis of diaryl sulfides has been described, which can be adapted for the formation of C-N bonds. nih.gov While attempts to couple 2-N-methylpiperazine-5-iodopyrimidines with thiols under certain copper-catalyzed conditions were not highly successful without excess catalyst, it demonstrates the exploration of various coupling strategies. nih.gov The choice of catalyst, ligand, base, and solvent is critical for the success of these coupling reactions.

Specific Synthetic Approaches to 4-Ethyl-6-(piperazin-1-yl)pyrimidine Core Structures

While general methodologies provide a framework, specific strategies are employed for the synthesis of the this compound core. A plausible and direct approach involves the nucleophilic aromatic substitution of a 4-ethyl-6-halopyrimidine with piperazine. The starting 4-ethyl-6-chloropyrimidine can be synthesized from commercially available precursors. The subsequent reaction with piperazine, typically in the presence of a base and a suitable solvent, would yield the desired this compound. The dihydrochloride (B599025) hydrate (B1144303) form of this compound is commercially available, suggesting established synthetic routes. sigmaaldrich.combldpharm.com

Strategies for Derivatization at the Pyrimidine Ring of this compound Analogs

Once the core this compound structure is obtained, further modifications can be made to explore structure-activity relationships.

Modification at the C2 Position of the Pyrimidine Ring

The C2 position of the pyrimidine ring in this compound analogs is a common site for derivatization. If the synthesis starts with a 2-thiol or 2-amino pyrimidine precursor, this position can be readily modified. For example, a 2-thiol group can be alkylated and subsequently displaced by various nucleophiles. nih.govresearchgate.net

In a synthetic scheme starting with chalcones and thiourea, a 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol is formed. nih.govresearchgate.net This thiol can be reacted with methyl iodide to form a 2-(methylthio)pyrimidine (B2922345) intermediate. nih.govresearchgate.net This methylthio group is a good leaving group and can be displaced by a variety of N-substituted piperazines upon refluxing in the presence of a base, leading to diverse C2-piperazinyl pyrimidine analogs. nih.govresearchgate.net This strategy allows for the introduction of a wide range of substituents on the piperazine ring, enabling the fine-tuning of the molecule's properties.

Exploration of Substitutions at other Pyrimidine Positions (e.g., C5)

Modifications at the C5 position of the pyrimidine ring are crucial for tuning the biological activity of this compound analogs. A common strategy involves the introduction of various substituents to explore their effects on the compound's properties. For instance, the synthesis of derivatives with a C5-ethyl ester substituent has been a key focus. mdpi.com

One notable synthetic route begins with a Biginelli condensation, a three-component reaction, to form a 3,4-dihydropyrimidin-2(1H)-one. mdpi.com This intermediate then undergoes oxidative dehydrogenation to yield a 2-hydroxypyrimidine. mdpi.com Subsequent O-sulfonylation followed by a Suzuki-Miyaura cross-coupling reaction allows for the introduction of various aryl groups at the C6 position, while retaining the C5-ethyl carboxylate. mdpi.com This multi-step process provides a versatile platform for creating a library of C5-substituted pyrimidine derivatives.

Another approach involves the condensation of a precursor with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. nih.gov This reaction directly introduces the ethyl carboxylate at the C5 position. Further manipulations, such as intramolecular condensation and deprotection steps, can then be carried out to yield the final complex pyrimidine structures. nih.gov

Strategies for Derivatization of the Piperazine Moiety in this compound Analogs

The piperazine moiety offers a prime site for structural modifications, which can significantly impact the pharmacological profile of the final compound. Key derivatization strategies include N-alkylation, N-arylation, and the introduction of diverse substituents onto the piperazine ring itself.

N-alkylation and N-arylation of the distal nitrogen atom of the piperazine ring are fundamental strategies for creating diverse analogs. These reactions introduce a wide range of alkyl and aryl groups, allowing for the exploration of structure-activity relationships.

N-Alkylation: This is often achieved by reacting the piperazine-containing pyrimidine with an appropriate alkyl halide. researchgate.net To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often advantageous to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net The alkylation is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile or acetone. researchgate.net Following successful alkylation, the protecting group can be removed under acidic conditions. researchgate.net

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen is commonly accomplished through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. nih.gov Another effective method is nucleophilic aromatic substitution (SNAr), particularly when the aryl group to be introduced is an electron-deficient (hetero)arene. nih.govmdpi.com For example, the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate proceeds via an SNAr reaction. mdpi.com

| Reaction Type | Key Reagents | Common Catalysts/Conditions | Example Application | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides | K₂CO₃ in acetonitrile or acetone | Synthesis of N-alkyl piperazine derivatives | researchgate.netresearchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halides | Palladium catalysts | Synthesis of N-aryl piperazine derivatives | nih.gov |

| N-Arylation (Ullmann-Goldberg) | Aryl halides | Copper catalysts | Synthesis of N-aryl piperazine derivatives | nih.gov |

| N-Arylation (SNAr) | Electron-deficient (hetero)arenes | - | Coupling of N-Boc-piperazine with chloropyrimidines | nih.govmdpi.com |

Beyond N-alkylation and N-arylation, a variety of other substituents can be introduced onto the piperazine ring to further diversify the chemical space of these analogs. These modifications can be on the nitrogen or the carbon atoms of the piperazine ring.

For instance, a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with various substituents on the piperazine ring. nih.govresearchgate.net In another study, various substituted indole (B1671886) rings were attached to the piperazine nitrogen, sometimes via a linker such as an amide or methylene (B1212753) group, to explore their effect on receptor binding affinity and selectivity. nih.gov

The synthesis of these derivatives often involves multi-step sequences. For example, a precursor can be reacted with N-cyclohexylpiperazine, followed by coupling with a substituted nicotinic acid and subsequent reaction with ethyl isonipecotate. mdpi.com This approach allows for the systematic introduction of different functional groups and the exploration of their impact on the biological properties of the final compounds.

Advanced Synthetic Techniques for Improved Yields and Selectivity

To enhance the efficiency and selectivity of the synthesis of pyrimidine-piperazine derivatives, advanced techniques are often employed. These methods aim to overcome challenges such as side-product formation and low yields that can be associated with traditional synthetic routes.

One such advanced method is the use of photoredox-mediated, Pd(OAc)₂-catalyzed C-H arylation. mdpi.com This technique, activated by LED light, allows for the direct and regioselective phenylation of the pyrimidine core at room temperature. mdpi.com The reaction utilizes a phenyldiazonium salt as the aryl source and a photoredox initiator, such as a ruthenium(II) or iridium(III) complex. mdpi.com This method has been successfully applied to functionality-rich 2,6-diphenylpyrimidine substrates, demonstrating its utility in the late-stage modification of complex molecules. mdpi.com

Another strategy involves the use of green synthetic approaches, such as ultrasonic irradiation in aqueous media. bme.hu This technique has been used for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and offers advantages in terms of reduced environmental impact and potentially improved reaction rates and yields. bme.hu

Analysis of Synthetic Pathways within Patent Literature

The patent literature provides a valuable resource for understanding the industrial-scale synthesis of this compound analogs and related compounds. Patents often disclose detailed synthetic routes and specific reaction conditions optimized for large-scale production.

For example, one patent describes an industrial process for the synthesis of a pyrimidinyl-piperazine derivative, highlighting the use of (4,5-dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine monohydrochloride as a key starting material. google.com Another patent details the synthesis of Avapritinib, where both aryl groups on the piperazine nitrogens are aza-heterocycles, making SNAr reactions a feasible and high-yielding approach. mdpi.com The synthesis started with the coupling of N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com

Patents also reveal strategies for preparing complex piperazine-containing structures. For instance, a method for producing 2-(4-(4-(4-chloro-1-pyrazolyl)butyl)1-piperazinyl)pyrimidine is detailed, showcasing a multi-step synthesis. google.com Furthermore, a novel method for the preparation of piperazine and its derivatives, which are useful starting materials for various pharmaceutically active compounds, has been patented. justia.com This method involves the reaction of a 3,4-dehydro-piperazine-2-one derivative with a reducing agent. justia.com

The analysis of these patents provides insights into the practical and scalable synthetic strategies employed in the pharmaceutical industry for the production of these important classes of compounds.

Structure Activity Relationship Sar Studies of 4 Ethyl 6 Piperazin 1 Yl Pyrimidine Analogs

Influence of Substituents on the Pyrimidine (B1678525) Core on Biological Activity

The pyrimidine core is a fundamental scaffold in many biologically active molecules, and its substitution pattern plays a pivotal role in determining the pharmacological profile of the resulting compounds. researchgate.netorientjchem.org The ability of the nitrogen atoms within the pyrimidine ring to form hydrogen bonds and participate in dipole-dipole interactions is a key determinant of its interaction with biological targets. researchgate.net

While direct SAR studies focusing specifically on the 4-ethyl group of 4-Ethyl-6-(piperazin-1-yl)pyrimidine are not extensively detailed in the reviewed literature, the influence of alkyl substituents at the C4 and C6 positions of the pyrimidine ring can be inferred from studies on related 4,6-disubstituted pyrimidine series. Generally, the introduction of small alkyl groups on the pyrimidine ring can influence the molecule's lipophilicity and steric profile, which in turn affects its binding to target proteins.

In broader studies of pyrimidine derivatives, the nature and size of substituents at positions 4 and 6 are known to be critical for biological activity. These positions are often involved in key interactions within the binding pockets of kinases and other enzymes. For instance, in a series of 4,6-disubstituted pyrimidine-based kinase inhibitors, the substituents at these positions were found to directly interact with the hinge region of the kinase, a crucial area for inhibitor binding. nih.govfrontiersin.org The ethyl group, being a small, lipophilic substituent, is likely to contribute to favorable van der Waals interactions within a hydrophobic pocket of the target protein.

The following table summarizes the general impact of C4/C6 substitutions on the biological activity of pyrimidine derivatives, based on findings from related compound series.

| Position | Substituent Type | General Impact on Potency | Rationale |

|---|---|---|---|

| C4/C6 | Small Alkyl (e.g., Methyl, Ethyl) | Generally favorable | Enhances lipophilicity and can fit into hydrophobic pockets of the binding site. |

| C4/C6 | Bulky Alkyl (e.g., Isopropyl, tert-Butyl) | Variable; can decrease potency | May introduce steric hindrance, preventing optimal binding. |

| C4/C6 | Aryl/Heteroaryl | Can significantly increase potency | Offers potential for additional π-π stacking and hydrogen bond interactions. frontiersin.org |

Substitutions at the C2 and C5 positions of the pyrimidine ring have been shown to significantly modulate the biological activity of various pyrimidine-based compounds. nih.gov These positions offer vectors for chemical modification that can fine-tune the electronic properties, conformation, and interaction profile of the molecule.

C5 Position: The C5 position of the pyrimidine ring is another important site for structural modification. Substitutions at this position can impact the compound's selectivity and potency. For example, in a study of pyrrolo[2,3-d]pyrimidine analogs, the size of the alkyl group at the C5 position was found to dictate the activity against dihydrofolate reductase (DHFR). nih.gov The introduction of substituents at C5 can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of the compound.

The following interactive table provides a summary of the observed effects of substitutions at the C2 and C5 positions on the biological activity of pyrimidine derivatives.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference Series |

|---|---|---|---|

| C2 | Anilines | Often leads to potent kinase inhibition through hydrogen bonding with the hinge region. mdpi.com | Pyrimidine-based kinase inhibitors |

| C2 | Small Alkylamines | Can improve potency and selectivity, depending on the target. | Various pyrimidine derivatives |

| C5 | Halogens (e.g., F, Cl) | Can enhance potency and metabolic stability. | Pyrimidine nucleoside analogs |

| C5 | Small Alkyl (e.g., Methyl, Ethyl) | Influences selectivity and potency against specific enzymes like DHFR. nih.gov | Pyrrolo[2,3-d]pyrimidines |

Contribution of the Piperazine (B1678402) Moiety to Molecular Recognition and Activity

The unsubstituted piperazine moiety can play several important roles in ligand-target interactions. Its two nitrogen atoms can act as hydrogen bond acceptors, and the protonated form can act as a hydrogen bond donor. This allows for versatile interactions with the amino acid residues of a target protein. The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in a defined spatial arrangement, which is often critical for optimal binding. Furthermore, the basic nature of the piperazine nitrogen can contribute to improved aqueous solubility and oral bioavailability of the compound. nih.gov

Substitution on the distal nitrogen of the piperazine ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of piperazine-containing compounds. nih.govnih.gov The nature of the substituent can have a profound impact on the biological activity.

N-Methyl Substitution: The introduction of a methyl group on the piperazine nitrogen can increase the basicity of the nitrogen and provide a point for potential metabolic attack. In some cases, N-methylation can lead to improved cell permeability and oral absorption.

N-Aryl Substitution: The attachment of an aryl group to the piperazine nitrogen can introduce additional binding interactions, such as π-π stacking and hydrophobic interactions, with the target protein. The electronic nature of the substituents on the aryl ring can further fine-tune the binding affinity. For example, electron-withdrawing groups may be favored in some cases, while electron-donating groups may be preferred in others. mdpi.com

The following table summarizes the effects of various N-substitutions on the piperazine ring on the biological activity of pyrimidine-piperazine hybrids, based on data from several studies. nih.govresearchgate.net

| N-Substituent | General Effect on Activity | Example from Literature |

|---|---|---|

| Methyl | Generally maintains or slightly improves activity. | In a series of antimicrobial pyrimidine-piperazine derivatives, the N-methyl analog showed good activity. researchgate.net |

| Phenyl | Often enhances activity through additional hydrophobic and π-π interactions. | N-phenylpiperazine derivatives of pyrimidines have demonstrated significant antimicrobial activity. nih.gov |

| Substituted Phenyl | Activity is highly dependent on the nature and position of the substituent. Electron-rich aromatics can be preferred. dndi.org | In some series, electron-rich dimethoxy analogs showed moderate activity, while electron-deficient cyano analogs were inactive. dndi.org |

| Heteroaryl | Can introduce specific interactions and modulate selectivity. | The replacement of a phenyl ring with a heterocycle can significantly alter the activity profile. lookchem.com |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of pyrimidinylpiperazine derivatives has revealed that these molecules can adopt different conformations, and the bioactive conformation is the one that allows for optimal interactions with the receptor.

A study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggested that the bioactive conformation is characterized by a specific spatial arrangement of pharmacophoric features. unifi.it The piperazine ring typically adopts a chair conformation, which positions the substituents in either axial or equatorial orientations. The relative orientation of the pyrimidine ring and the substituent on the distal piperazine nitrogen is crucial for activity.

The flexibility of the bond connecting the piperazine ring to the pyrimidine core allows for a certain degree of rotational freedom. The preferred conformation is one that minimizes steric hindrance and allows for favorable intramolecular and intermolecular interactions. Molecular modeling and computational studies are often employed to predict the low-energy conformations of these molecules and to understand how they interact with their biological targets. The correlation of these conformational preferences with the observed biological activity can provide valuable insights for the design of new analogs with improved potency and selectivity.

Pharmacophore Elucidation and Design Principles for this compound Derivatives

Pharmacophore modeling for pyrimidine-piperazine derivatives often reveals a set of essential features for biological activity. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes. The design of novel analogs of this compound is guided by these general principles, aiming to optimize potency, selectivity, and pharmacokinetic properties.

The core structure of this compound presents several key features that can be systematically modified to probe and enhance biological activity. The pyrimidine ring itself can be substituted at various positions, while the piperazine moiety offers a versatile point for derivatization.

Key Interaction Points and Design Considerations:

Pyrimidine Core: The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, crucial for anchoring the molecule within a biological target's binding site.

4-Ethyl Group: The ethyl group at the 4-position contributes to the molecule's hydrophobicity and steric profile. Modifications to this group can influence binding affinity and selectivity. For instance, increasing the alkyl chain length or introducing cyclic structures could probe hydrophobic pockets within the target protein.

6-Piperazinyl Group: The piperazine ring is a common feature in many central nervous system (CNS) active agents. eurekaselect.comnih.gov Its basic nitrogen atom can form important ionic interactions or hydrogen bonds. Substitutions on the distal nitrogen of the piperazine ring are a primary focus for analog design. These substitutions can modulate potency, selectivity, and physicochemical properties such as solubility and membrane permeability.

Illustrative SAR Insights from Related Pyrimidine-Piperazine Series:

While direct data on this compound is limited, studies on analogous series provide valuable insights that can inform the design of its derivatives. For example, in a series of 4-aminoquinoline-pyrimidine hybrids developed as antimalarial agents, the nature of the substituent on the piperazine ring significantly impacted activity. nih.gov Specifically, a 4-ethylpiperazine substituent was found to be more potent than a 4-methylpiperazine, morpholine (B109124), or piperidine (B6355638) substituent. nih.gov This suggests that a small alkyl group, such as ethyl, on the piperazine nitrogen can be beneficial for activity.

In another study focusing on 4-(piperazin-1-yl)pyrimidines as menin inhibitors, extensive modifications were made to the pyrimidine core and the piperazine substituent to achieve potent and selective compounds. nih.gov This highlights the importance of exploring diverse chemical space around this scaffold.

The following table summarizes general SAR trends observed in broader classes of pyrimidine-piperazine derivatives, which can be extrapolated as design principles for this compound analogs.

| Scaffold Position | Modification | General Impact on Activity | Rationale / Design Principle |

| Pyrimidine C4-Position | Variation of Alkyl Substituent | Modulates hydrophobic interactions and steric fit. | The ethyl group in the parent compound likely occupies a hydrophobic pocket. Altering its size and shape can optimize this interaction. |

| Pyrimidine C2 & C5-Positions | Introduction of various substituents | Can introduce new interaction points (e.g., hydrogen bonding, halogen bonding) and influence the electronic properties of the ring. | Unsubstituted in the parent compound, these positions offer opportunities for introducing groups that can enhance target binding or improve pharmacokinetic properties. |

| Piperazine N4'-Position | Aryl, heteroaryl, alkyl, acyl groups | Significantly impacts potency, selectivity, and physicochemical properties. | This is a key vector for modifying the molecule's properties to fit different biological targets and to fine-tune its drug-like characteristics. |

Pharmacophore Model Hypothesis:

Based on the general features of pyrimidine-piperazine compounds, a hypothetical pharmacophore model for derivatives of this compound would likely include:

A hydrogen bond acceptor feature associated with one or both of the pyrimidine nitrogens.

A hydrophobic feature corresponding to the C4-ethyl group.

A positive ionizable or hydrogen bond donor feature associated with the distal nitrogen of the piperazine ring.

An additional hydrophobic or hydrogen bonding feature defined by the substituent on the distal piperazine nitrogen.

The precise arrangement and relative importance of these features would be target-dependent and would need to be validated through computational studies and the synthesis and biological evaluation of a focused library of analogs. The design of such a library would involve systematic modifications at the key positions identified in the SAR analysis to map the chemical space around the this compound scaffold.

In Vitro Biological and Pharmacological Investigations of 4 Ethyl 6 Piperazin 1 Yl Pyrimidine and Its Analogs

Identification and Characterization of Molecular Targets

The unique structural combination of a pyrimidine (B1678525) ring, an ethyl group, and a piperazine (B1678402) moiety in 4-Ethyl-6-(piperazin-1-yl)pyrimidine provides a versatile backbone for interaction with a range of biological macromolecules. Research into its analogs has identified several key molecular targets, including enzymes and receptors that are critical in various pathological conditions.

Enzyme Inhibition Profiling

Derivatives of the pyrimidine-piperazine core have been investigated for their ability to inhibit several key enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.gov A library of pyrimidine-4-carboxamides was developed and studied for their inhibitory effect on NAPE-PLD. nih.gov While the parent compound was not the primary focus, this line of research led to the identification of potent inhibitors, demonstrating that the pyrimidine scaffold is a viable starting point for developing NAPE-PLD inhibitors. nih.gov For instance, the modification of a high-throughput screening hit by replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine significantly increased the inhibitory activity. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine peptidase that plays a crucial role in glucose metabolism, making it a key target for type 2 diabetes treatment. nih.govresearchgate.netepa.gov The selectivity of DPP-IV inhibitors over other peptidases like DPP8 and DPP9 is considered important for a favorable safety profile. nih.govepa.gov Although specific inhibitory data for this compound is not available, various pyrimidine and piperazine derivatives have been explored as DPP-IV inhibitors. nih.govresearchgate.netepa.gov

MARK4: While direct inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4) by this compound has not been documented in the reviewed literature, the broader class of pyrimidine derivatives is actively studied for kinase inhibition, suggesting potential, yet unconfirmed, interactions.

Table 1: Enzyme Inhibition by Analogs

| Enzyme Target | Analog Class | Key Findings | Reference |

|---|---|---|---|

| NAPE-PLD | Pyrimidine-4-carboxamides | Scaffold identified as a viable starting point for potent inhibitors. | nih.gov |

| DPP-IV | Pyrimidine and Piperazine derivatives | Derivatives are explored as inhibitors; selectivity over DPP8/9 is crucial. | nih.govresearchgate.netepa.gov |

Receptor Ligand Binding Assays

The piperazine moiety is a well-known pharmacophore for central nervous system receptor ligands. Consequently, analogs of this compound have been assessed for their binding affinity to various neurotransmitter receptors.

Serotonin (B10506) Receptors (5-HT7, 5-HT2A): Arylpiperazine derivatives are known to interact with serotonin receptors. For example, studies on (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides have revealed compounds with high affinity (pKi > 8) and more than 100-fold selectivity for the 5-HT6 receptor. nih.gov While this is a different subtype, it highlights the potential of the piperazine group in targeting serotonin receptors. Other research into N-phenylpiperazine analogs also screened for binding at the 5-HT1A receptor. mdpi.com

Dopamine (B1211576) Receptors (D2): The D2 receptor is a key target for antipsychotic medications. Hybrid molecules containing a piperazine moiety have been synthesized and evaluated for their affinity and selectivity for dopamine D2 and D3 receptors. nih.gov These studies use radioligand binding assays with tritiated spiperone (B1681076) to determine the binding affinity (Ki) of the new compounds. nih.gov

Equilibrative Nucleoside Transporters (ENTs): There is no specific information in the provided search results regarding the interaction of this compound or its direct analogs with Equilibrative Nucleoside Transporters.

Table 2: Receptor Binding Affinity of Analogs

| Receptor Target | Analog Class | Key Findings | Reference |

|---|---|---|---|

| Serotonin (5-HT6) | (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides | High affinity (pKi > 8) and >100-fold selectivity. | nih.gov |

| Dopamine (D2/D3) | Aryl-piperazine hybrid derivatives | Analogs show varying affinities, with functionalization modulating binding. | nih.gov |

Cellular Assays and Functional Characterization

Beyond molecular target identification, the functional effects of pyrimidine-piperazine compounds have been characterized in various cellular assays, demonstrating a range of biological activities.

Antiproliferative Activity against Various Cancer Cell Lines

The pyrimidine scaffold is a core component of many anticancer drugs, and numerous derivatives containing this heterocycle have shown potent antiproliferative effects.

Studies on novel thiadiazole–thiazolidinone hybrids incorporating a pyrimidine structure have demonstrated significant cytotoxicity against cancer cells. researchgate.net

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated against four human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32), with some compounds showing good activity. nih.gov

Arylpiperazine derivatives featuring a pyrimidine moiety have also been shown to exhibit moderate to strong cytotoxic activities against prostate cancer cell lines, with some compounds being more potent than the reference drug naftopidil. mdpi.com For example, compounds with a pyrimidinyl group at the 4-position of the piperazine ring showed beneficial anticancer activity. mdpi.com One such compound demonstrated strong cytotoxic activity against LNCaP cells with an IC50 value under 5 µM. mdpi.com

Pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine acetamide (B32628) have shown remarkable anticancer activity against a panel of 60 NCI cell lines, particularly against non-small cell lung, melanoma, leukemia, and renal cancer models. nih.gov

Table 3: Antiproliferative Activity of Analogs

| Analog Class | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB 231, IMR-32 | Moderate to good activity. | nih.gov |

| Arylpiperazine-pyrimidine derivatives | LNCaP (Prostate) | IC50 < 5 µM for select compounds. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine-piperazine derivatives | NCI-60 Panel | Broad spectrum activity, GI50 between 1.17 and 18.40 μM. | nih.gov |

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

The piperazine nucleus is a component of several established antibiotic drugs. nih.gov

Antibacterial Activity: Novel biocompatible piperazine polymers have demonstrated significant antimicrobial activity against E. coli and S. aureus. The proposed mechanism involves targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death. nih.gov

Antifungal Activity: A multifunctionalized piperazine polymer showed efficient antimicrobial activity against Candida albicans when compared to the standard drug fluconazole. nih.gov

While this data pertains to polymeric forms, it underscores the inherent antimicrobial potential of the piperazine motif that is present in this compound.

Table 4: Antimicrobial Efficacy of Piperazine-Based Analogs

| Analog Class | Organism | Activity | Reference |

|---|---|---|---|

| Piperazine Polymers | E. coli, S. aureus | Significant antibacterial activity. | nih.gov |

| C. albicans | Efficient antifungal activity. | nih.gov |

Anti-inflammatory Response Modulation in Cellular Models

Pyrimidine-containing compounds are recognized for their anti-inflammatory properties. nih.gov Their mechanism is often attributed to the inhibition of key inflammatory mediators. nih.gov

Research on pyrimidine derivatives has shown they can inhibit the production of nitric oxide (NO) in RAW264.7 macrophage cells and down-regulate the expression of COX-2 in LPS-activated THP-1 cells. nih.gov

One pyrimidine derivative, substituted with a chlorine atom, displayed a strong inhibitory effect on NO production with an IC50 value of 29.94 ± 2.24 µM. nih.gov This compound also significantly decreased the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

These findings suggest that the pyrimidine core of this compound provides a strong basis for potential anti-inflammatory activity, although direct studies on the specific compound are needed for confirmation.

Antiplasmodial Activity against Parasitic Strains

The search for novel and effective antimalarial agents remains a global health priority, driven by the emergence of drug-resistant strains of Plasmodium falciparum. Pyrimidine-based compounds, due to their structural similarity to purines, have been a focal point of research in this area. While direct antiplasmodial activity data for this compound is not extensively documented in publicly available research, studies on analogous structures incorporating the piperazine-pyrimidine scaffold provide valuable insights into their potential.

Research into aminoquinoline-pyrimidine hybrids has demonstrated the significance of the piperazine moiety. In one study, a series of hybrids were synthesized and tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. A compound featuring a 4-ethylpiperazin-1-yl substitution was identified as the most potent against the W2 strain, highlighting the potential of this specific functional group in overcoming resistance. nih.gov

These findings suggest that while the piperazinyl-pyrimidine scaffold is a promising starting point for the development of new antimalarial drugs, the biological activity is highly sensitive to the nature of the substituents on both the pyrimidine and piperazine rings.

Table 1: Antiplasmodial Activity of Selected Piperazine-Containing Pyrimidine Analogs

| Compound Type | Parasite Strain | Key Findings | Reference |

|---|---|---|---|

| Aminoquinoline-pyrimidine hybrid with 4-ethylpiperazin-1-yl | P. falciparum (W2, chloroquine-resistant) | Most potent compound against this strain in the series. | nih.gov |

| PABA-substituted pyrimidine with 4-ethylpiperazine | Not specified | Considerably reduced inhibitory activity. | nih.gov |

Selectivity Profiling against Off-Targets to Minimize Non-Specific Interactions

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended biological target, thereby minimizing off-target effects that can lead to toxicity and other adverse events. For pyrimidine-based compounds, which are often designed as kinase inhibitors, selectivity is a paramount consideration. acs.org The pyrimidine core is known to mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of numerous kinases. rsc.org This can result in a lack of specificity and inhibition of multiple kinases, complicating the interpretation of therapeutic effects. nih.gov

Strategies to enhance the selectivity of pyrimidine-based inhibitors include the addition of various substituents that can exploit subtle differences in the amino acid residues of the kinase ATP-binding pockets. These modifications can promote unique interactions that favor binding to the target kinase over others. acs.org Kinome-wide screening, where a compound is tested against a large panel of kinases, is a common method to assess its selectivity profile. nih.gov

For pyrazolo[3,4-d]pyrimidines, another class of pyrimidine-based kinase inhibitors, focused chemical modifications have been successful in directing their activity and selectivity towards specific oncogenic targets. rsc.org This highlights the potential to engineer selectivity into the pyrimidine scaffold. The development of highly selective kinase inhibitors remains a significant challenge, but it is essential for the creation of safe and effective therapeutic agents. nih.gov

Table 2: Considerations for Selectivity Profiling of Pyrimidine-Based Compounds

| Area of Consideration | Description | Relevance |

|---|---|---|

| Core Scaffold | The pyrimidine core can bind to the hinge region of many kinases. | High potential for off-target effects due to binding to multiple kinases. acs.org |

| Chemical Modifications | Substitutions on the pyrimidine ring can enhance selectivity. | Exploiting differences in kinase binding sites can improve target specificity. acs.org |

| Screening Methods | Kinome-wide enzymatic assays assess inhibition across a large panel of kinases. | Provides a comprehensive profile of a compound's selectivity. nih.gov |

| Therapeutic Implications | Lack of selectivity can lead to toxicity and misinterpretation of a compound's mechanism of action. | High selectivity is crucial for developing safe and effective targeted therapies. nih.gov |

Mechanistic Elucidation of Biological Actions of 4 Ethyl 6 Piperazin 1 Yl Pyrimidine Analogs

Investigation of Molecular Mechanisms of Action

The biological activities of pyrimidine (B1678525) derivatives, particularly those incorporating a piperazine (B1678402) moiety, are diverse and mechanistically complex. Research into analogous structures suggests that their therapeutic potential, especially in oncology, may stem from their ability to trigger programmed cell death pathways, such as apoptosis and necrosis.

One area of significant interest is the role of these compounds as kinase inhibitors. For instance, a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov This kinase is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of certain leukemias. The inhibitory action of these pyrimidine analogs on FLT3 demonstrates a clear molecular mechanism for their anti-proliferative effects. nih.gov

Furthermore, studies on piperazine-substituted pyranopyridines, which share structural similarities with the core compound, have revealed their capacity to induce both apoptosis and necrosis in cancer cell lines. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The observation that these related compounds can initiate necrosis, another form of cell death, suggests a multifaceted approach to cytotoxicity. nih.gov

The broad spectrum of biological activities associated with pyrimidine derivatives—including anticancer, antioxidant, and antimicrobial effects—points to a variety of potential molecular targets. mdpi.com The specific molecular mechanism of a given analog is highly dependent on the nature and positioning of its substituent groups.

Table 1: Investigated Biological Activities of Structurally Related Pyrimidine-Piperazine Analogs

| Compound Class | Investigated Biological Activity | Potential Molecular Mechanism |

| 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes | Anti-proliferative in leukemic cells nih.gov | Inhibition of FLT3 tyrosine kinase nih.gov |

| Piperazine-substituted pyranopyridines | Cytotoxicity in cancer cells nih.gov | Induction of apoptosis and necrosis nih.gov |

| General pyrimidine derivatives | Anticancer, antioxidant mdpi.com | Varied, including enzyme inhibition and radical scavenging mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., TLR4/NF-κB, Keap1-NRF2-HO-1)

The intricate network of cellular signaling pathways governs cellular responses to external and internal stimuli. The therapeutic efficacy of many drugs lies in their ability to modulate these pathways. Analogs of 4-ethyl-6-(piperazin-1-yl)pyrimidine have shown potential in influencing key signaling cascades, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (NRF2)-heme oxygenase-1 (HO-1) pathways.

The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. nih.gov Research has demonstrated that pyrimidine-based drugs can effectively block the NF-κB pathway. nih.gov More specifically, novel piperazine-pyrimidine derivatives have been designed to act as inhibitors of the p65 subunit of NF-κB, a critical component of the NF-κB complex. nih.gov By inhibiting p65, these compounds can suppress the pro-inflammatory and anti-apoptotic signals mediated by NF-κB. nih.gov

The Keap1-NRF2-HO-1 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov NRF2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes. nih.gov Under normal conditions, Keap1 targets NRF2 for degradation. nih.gov However, in the presence of oxidative stress, this interaction is disrupted, allowing NRF2 to accumulate and exert its protective effects. nih.gov Direct interference with the Keap1-NRF2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. nih.gov While direct evidence for this compound is pending, the development of small molecules that inhibit the Keap1-NRF2 PPI highlights a potential mechanism for structurally related compounds to enhance the cellular antioxidant response. nih.gov

Table 2: Potential Modulation of Signaling Pathways by Pyrimidine-Piperazine Analogs

| Signaling Pathway | Potential Effect of Analogs | Therapeutic Implication |

| TLR4/NF-κB | Inhibition of NF-κB activation, potentially through targeting the p65 subunit nih.gov | Anti-inflammatory, anti-cancer nih.gov |

| Keap1-NRF2-HO-1 | Inhibition of the Keap1-NRF2 protein-protein interaction nih.gov | Cellular protection against oxidative stress nih.gov |

Biophysical Characterization of Ligand-Macromolecule Interactions

Understanding the biophysical principles that govern the binding of a ligand to its macromolecular target is fundamental to rational drug design. For analogs of this compound, techniques such as in silico molecular docking and molecular dynamics simulations have provided valuable insights into their binding modes and interaction energies.

Molecular docking studies have been employed to elucidate how piperazine-pyrimidine derivatives might interact with their biological targets. For example, in the context of NF-κB inhibition, docking simulations have shown that the pyrimidine ring of these compounds can form strong binding interactions within the target protein. nih.gov These studies can predict the binding affinity and specificity of a ligand, guiding the optimization of its structure for enhanced potency.

Molecular dynamics simulations offer a more dynamic view of ligand-macromolecule interactions. Research on structurally related pyridine-based ligands has utilized these simulations to investigate their binding to immunoglobulins. nih.gov Such studies can reveal the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov They can also shed light on the influence of environmental factors, like pH, on binding affinity. nih.gov For instance, simulations have shown that changes in pH can induce conformational changes in the protein that lead to the dissociation of the ligand due to electrostatic repulsion. nih.gov

The combination of these computational approaches provides a detailed picture of the molecular recognition events that underlie the biological activity of this compound analogs, facilitating the design of new compounds with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 6 Piperazin 1 Yl Pyrimidine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. The primary goal is to forecast the binding mode and affinity, which is often represented as a scoring function, typically in kcal/mol. Lower binding energy values generally indicate a more stable and potentially more potent ligand-receptor interaction.

For 4-Ethyl-6-(piperazin-1-yl)pyrimidine, docking simulations would be performed against various validated biological targets. The choice of target would depend on the therapeutic area of interest. For instance, given the prevalence of pyrimidine (B1678525) scaffolds in oncology, a relevant target could be a protein kinase or an anti-apoptotic protein like Bcl-2. mdpi.com Studies on other pyrimidine derivatives have successfully used docking to predict binding modes against targets like the SARS-CoV-2 main protease and microbial enzymes, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). Docking software then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose. The results would reveal the most likely binding conformation and highlight the specific amino acid residues involved in the interaction. For example, a study on pyrimidine derivatives targeting the anti-diabetic complex 1HNY showed strong hydrogen bonding interactions, which were later correlated with in vitro activity. remedypublications.com

Table 1: Illustrative Molecular Docking Results for this compound

This table presents hypothetical docking results to demonstrate the typical output of such a simulation. The targets are chosen based on common therapeutic areas for pyrimidine derivatives.

| Target Protein (PDB ID) | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

|---|---|---|---|

| CDK2 (e.g., 1HCK) | Oncology | -8.5 | LEU83, GLU81, PHE80 (Hydrogen Bonds); ILE10, VAL18 (Hydrophobic) |

| Bcl-2 (e.g., 5VO4) | Oncology | -7.9 | ARG129, GLU136 (Pi-Cation/Salt Bridge); LEU59, SER60 (Hydrophobic) |

| DPP-IV (e.g., 2P8S) | Anti-diabetic | -9.1 | ARG125, GLU205, TYR662 (Hydrogen Bonds); PHE357 (Pi-Pi Stacking) |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing critical information on the stability and flexibility of the ligand-protein complex.

Following a promising docking result, an MD simulation would be initiated using the best-ranked docking pose of this compound as the starting point. The simulation, typically run for hundreds of nanoseconds, would place the complex in a simulated physiological environment (water, ions, at a specific temperature and pressure). Throughout the simulation, the trajectory of the complex is recorded, allowing for the analysis of various parameters.

Table 2: Illustrative Molecular Dynamics Simulation Metrics

This table shows hypothetical data from an MD simulation of this compound bound to a target protein (e.g., CDK2), demonstrating typical stability metrics.

| Metric | Value (Hypothetical) | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.8 Å | Indicates high stability of the ligand within the binding pocket (values < 2-3 Å are generally considered stable). |

| Average Protein Backbone RMSD | 2.5 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Key Interaction Stability (e.g., H-bond with LEU83) | 92% Occupancy | The hydrogen bond is maintained for 92% of the simulation time, indicating a very stable and critical interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that relate the chemical structures of a group of compounds to their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and shape.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For example, QSAR studies on pyrimidine derivatives have identified key descriptors related to their activity as VEGFR-2 inhibitors. nih.govmui.ac.ir Similarly, a study on piperazine (B1678402) derivatives as mTORC1 inhibitors found that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com The resulting model, once validated, could be used to predict the activity of this compound and guide the synthesis of new derivatives with potentially improved efficacy.

Table 3: Illustrative Molecular Descriptors for QSAR Analysis

This table shows a selection of molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.5 | Relates to hydrophobicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 41.5 Ų | Predicts transport properties like intestinal absorption. |

| Constitutional | Molecular Weight | 218.3 g/mol | Relates to the size of the molecule. |

| Electronic | Dipole Moment | 3.1 D | Indicates the polarity of the molecule. |

| Geometrical | Molar Refractivity | 64.8 cm³/mol | Relates to molecular volume and polarizability. |

In Silico Studies of Pharmacokinetic Properties (Absorption, Distribution, Metabolism)

A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous computational models have been developed to provide in silico predictions of ADME properties.

For this compound, a variety of ADME parameters would be calculated using platforms like SwissADME or PreADMET. These tools predict properties based on the compound's structure. Key assessments include compliance with "drug-likeness" rules, such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug.

Other important predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are critical for drug metabolism), and potential toxicity flags. For instance, in silico studies on pyrazolo[1,5-a]pyrimidines have been used to confirm their drug-likeness and predict their absorption and metabolism profiles. mdpi.comjohnshopkins.edu These predictions help researchers prioritize compounds with favorable pharmacokinetic properties for further experimental testing.

Table 4: Illustrative In Silico ADME Profile for this compound

This table provides a hypothetical but representative ADME prediction for the compound, based on typical outputs from computational tools.

| Property Category | Parameter | Predicted Outcome (Hypothetical) | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 218.3 g/mol | Acceptable (< 500) |

| LogP | 2.5 | Acceptable (< 5) | |

| Absorption | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects if not a CNS target. | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this isoform. | |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major isoform. | |

| Drug-Likeness | Lipinski's Rule of Five | Pass (0 violations) | Good potential for oral bioavailability. |

Advanced Analytical Methodologies in Research on 4 Ethyl 6 Piperazin 1 Yl Pyrimidine

Spectroscopic Characterization for Structural Confirmation (NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopy is a cornerstone for the molecular-level investigation of 4-Ethyl-6-(piperazin-1-yl)pyrimidine, providing unambiguous evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the ethyl group (a triplet and a quartet), the pyrimidine (B1678525) ring protons (two singlets or doublets), and the piperazine (B1678402) ring protons (multiple signals, often appearing as multiplets) are expected. The integration of these signals confirms the proton count for each group.

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts are observed for the ethyl carbons, the distinct carbons of the pyrimidine ring, and the carbons of the piperazine ring.

While specific spectral data is often proprietary to the synthesizing laboratory, the expected chemical shifts can be predicted based on the compound's structure. Documentation for related compounds, such as the dihydrochloride (B599025) hydrate (B1144303) form, often includes detailed NMR data. bldpharm.comsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrimidine-H | ~8.3 (1H, s), ~6.0 (1H, s) | ~163, ~162, ~158, ~85 |

| Piperazine-H | ~3.6 (4H, m), ~2.9 (4H, m) | ~45, ~44 |

| Ethyl-CH₂ | ~2.6 (2H, q) | ~32 |

| Ethyl-CH₃ | ~1.2 (3H, t) | ~13 |

Note: Predicted values are estimates. Actual chemical shifts and multiplicities depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can aid in structural confirmation through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. For this compound (molecular formula C₁₀H₁₆N₄), the expected monoisotopic mass is approximately 192.14 Da. In typical analysis using techniques like electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 193.15.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₁₆N₄ | The elemental composition of the neutral molecule. |

| Molecular Weight | 192.26 g/mol | The average molecular mass. |

| Monoisotopic Mass | 192.1375 Da | The exact mass of the most abundant isotope configuration. |

| [M+H]⁺ (m/z) | ~193.1448 | The mass-to-charge ratio of the protonated molecule, commonly detected in ESI-MS. |

| [M+Na]⁺ (m/z) | ~215.1267 | The mass-to-charge ratio of the sodium adduct, also frequently observed. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic peaks confirming its key structural features. General spectral regions for pyrimidine derivatives have been studied, providing a basis for interpretation. core.ac.uk

Key expected absorptions include:

~3300 cm⁻¹: N-H stretching from the piperazine ring.

~2850-2960 cm⁻¹: C-H stretching from the ethyl group.

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

~1200-1300 cm⁻¹: C-N stretching from the piperazine and its attachment to the pyrimidine ring.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LCMS)

Chromatography is essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. It is the primary method for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 silica) propelled by a polar mobile phase. The purity is determined by the relative area of the main peak in the resulting chromatogram, often detected by UV absorbance at a specific wavelength. The analysis of pyrimidine derivatives is frequently performed using such HPLC methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As the compound and any impurities are separated by the LC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak as well as the tentative identification of impurities based on their mass-to-charge ratios. This technique is mentioned as being available for the analysis of the compound's dihydrochloride hydrate form. bldpharm.com

Table 3: Typical HPLC/LCMS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and Water (with formic acid or buffer) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~240-260 nm or Mass Spectrometry | Quantifies the compound (UV) or identifies it by mass (MS). |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Crystallographic Analysis for Solid-State Structural Elucidation

While spectroscopic methods confirm the molecular structure and connectivity, X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields precise data on:

Bond lengths and angles: Confirming the geometric parameters of the molecule.

Conformation: Determining the exact spatial orientation of the ethyl and piperazine substituents relative to the pyrimidine ring.

Intermolecular interactions: Revealing how individual molecules pack together in the crystal lattice through forces like hydrogen bonding or van der Waals interactions.

Although X-ray crystallography is the gold standard for solid-state structural elucidation, publicly accessible crystallographic data for this compound was not identified in the reviewed literature. Such an analysis would be crucial for understanding its solid-state properties and polymorphism.

Future Research Directions and Emerging Areas for 4 Ethyl 6 Piperazin 1 Yl Pyrimidine Research

Development of Novel and Efficient Synthetic Routes

The accessibility of 4-Ethyl-6-(piperazin-1-yl)pyrimidine and its analogs is fundamental to enabling comprehensive biological evaluation. While classical methods for the synthesis of piperazinylpyrimidine derivatives exist, future research should focus on the development of more efficient, scalable, and environmentally benign synthetic strategies.

One promising avenue is the application of modern catalytic methods. Recent advances in photoredox catalysis offer a programmable approach to the synthesis of diverse C-substituted piperazines, which could be adapted for the synthesis of precursors to this compound. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be optimized for the direct and efficient coupling of a piperazine (B1678402) moiety to a 4-ethyl-6-halopyrimidine core. Investigating microwave-assisted organic synthesis (MAOS) could also significantly reduce reaction times and improve yields. baranlab.org

Table 1: Potential Modern Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Pd catalyst (e.g., Pd(dba)2), ligand (e.g., Xantphos), base (e.g., Cs2CO3) |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Organic photosensitizer, light source |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave reactor |

| Multi-component Reactions | High atom economy, operational simplicity | Convergent assembly of multiple starting materials |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine (B1678525) scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov For this compound, a key area of future research will be the systematic exploration of its biological targets to uncover novel therapeutic applications.

Given that many pyrimidine derivatives function as kinase inhibitors, a primary focus should be on screening this compound against a broad panel of human kinases. nih.gov This could reveal inhibitory activity against kinases implicated in cancer, inflammatory diseases, or neurodegenerative disorders. For instance, related 4,6-disubstituted pyrimidines have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease. nih.gov

Beyond kinases, the compound should be evaluated against other important enzyme families and receptor classes. The piperazine moiety is known to interact with G-protein coupled receptors (GPCRs), suggesting that this compound could have applications in central nervous system (CNS) disorders. Furthermore, given the antimicrobial activity of some pyrimidine-piperazine hybrids, its potential as an antibacterial or antifungal agent warrants investigation. researchgate.netacs.org

High-throughput screening (HTS) and phenotypic screening assays will be invaluable tools in this exploratory phase. These approaches can identify unexpected biological activities and provide the basis for more in-depth mechanistic studies.

Rational Design and Synthesis of Highly Potent and Selective Analogs

Once initial biological activities are identified, the rational design and synthesis of analogs of this compound will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide these efforts.

Key modifications to the parent structure could include:

Substitution on the piperazine ring: Introducing various substituents on the distal nitrogen of the piperazine ring can significantly impact biological activity and selectivity. This has been demonstrated in analogs of Aurora kinase inhibitors. researchgate.net

Modification of the ethyl group: The ethyl group at the 4-position of the pyrimidine ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.

Substitution on the pyrimidine ring: Although the current focus is on a 4,6-disubstituted pattern, the introduction of substituents at the 2 and 5 positions of the pyrimidine ring could lead to enhanced activity, as seen in some colchicine (B1669291) binding site inhibitors. nih.gov

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in the rational design process. These in silico methods can help to prioritize the synthesis of the most promising analogs, thereby saving time and resources.

Table 2: Proposed Analogs of this compound for SAR Studies

| Position of Modification | Example Substituents | Rationale |

| Piperazine N-4 | Methyl, Phenyl, Benzyl, Acyl | Modulate lipophilicity, introduce additional binding interactions |

| Pyrimidine C-4 | Cyclopropyl, Phenyl, Thienyl | Explore steric and electronic effects on target binding |

| Pyrimidine C-2 | Amino, Methyl, Halogen | Alter hydrogen bonding potential and overall electronic properties |

| Pyrimidine C-5 | Halogen, Cyano, Methoxy | Fine-tune electronic properties and metabolic stability |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and these technologies can be powerfully applied to the study of this compound and its derivatives.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries. These models can also be used to predict pharmacokinetic and toxicological properties, aiding in the selection of candidates with favorable drug-like profiles.

Furthermore, AI can be employed to analyze complex biological data from high-throughput screening and 'omics' studies, helping to identify novel drug targets and elucidate mechanisms of action. The use of AI in analyzing large datasets of kinase inhibitors has already shown promise in predicting kinase profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。